molecular formula C9H20N2O3 B14489020 Urea, N,N'-bis(4-hydroxybutyl)- CAS No. 64217-85-2

Urea, N,N'-bis(4-hydroxybutyl)-

Cat. No.: B14489020
CAS No.: 64217-85-2
M. Wt: 204.27 g/mol
InChI Key: SYSQOLNYEICLCA-UHFFFAOYSA-N
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Description

Urea, N,N’-bis(4-hydroxybutyl)- is a chemical compound that belongs to the class of N-substituted ureas. This compound is characterized by the presence of two 4-hydroxybutyl groups attached to the nitrogen atoms of the urea molecule. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-substituted ureas, including Urea, N,N’-bis(4-hydroxybutyl)-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, allowing for the synthesis of a variety of N-substituted ureas with high chemical purity.

Industrial Production Methods

Industrial production of N-substituted ureas often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene. this method is not environmentally friendly or safe, as it involves the use of toxic phosgene .

Chemical Reactions Analysis

Types of Reactions

Urea, N,N’-bis(4-hydroxybutyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of N-substituted ureas include potassium isocyanate, phenyliodine diacetate, and ammonia . The reactions are typically carried out in solvents such as methanol or 2,2,2-trifluoroethanol (TFE) to increase the electrophilicity of the hypervalent iodine species .

Major Products Formed

The major products formed from the reactions of Urea, N,N’-bis(4-hydroxybutyl)- depend on the specific reaction conditions and reagents used. For example, the reaction with phenyliodine diacetate in the presence of ammonia can yield N-substituted ureas .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Urea, N,N’-bis(4-hydroxybutyl)- include:

Uniqueness

Urea, N,N’-bis(4-hydroxybutyl)- is unique due to its specific structure and the presence of two 4-hydroxybutyl groups. This structural feature imparts distinct chemical and physical properties to the compound, making it suitable for various applications in different fields.

Properties

CAS No.

64217-85-2

Molecular Formula

C9H20N2O3

Molecular Weight

204.27 g/mol

IUPAC Name

1,3-bis(4-hydroxybutyl)urea

InChI

InChI=1S/C9H20N2O3/c12-7-3-1-5-10-9(14)11-6-2-4-8-13/h12-13H,1-8H2,(H2,10,11,14)

InChI Key

SYSQOLNYEICLCA-UHFFFAOYSA-N

Canonical SMILES

C(CCO)CNC(=O)NCCCCO

Origin of Product

United States

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